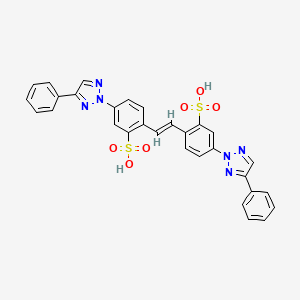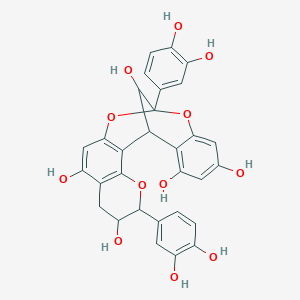
Procyanidin A1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Procyanidin A1 is a type of proanthocyanidin dimer, specifically an epicatechin-(2β→7,4β→8)-catechin dimer. It is found in various natural sources such as Rhododendron spiciferum, peanut skins, and Ecdysanthera utilis . This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Procyanidin A1 can be synthesized from procyanidin B1 through radical oxidation using 1,1-diphenyl-2-picrylhydrazyl radicals under neutral conditions . This method involves the abstraction of a hydrogen atom from the catechin unit, leading to the formation of the A-type linkage.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as peanut skins. The extraction process may include solvent extraction followed by purification steps such as chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Procyanidin A1 undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include 1,1-diphenyl-2-picrylhydrazyl radicals.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as acetone for acetone conjugates.
Major Products Formed: The major products formed from these reactions include various procyanidin derivatives with modified structures and potentially enhanced biological activities .
Aplicaciones Científicas De Investigación
Procyanidin A1 has a wide range of scientific research applications, including:
Mecanismo De Acción
Procyanidin A1 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by blocking the nuclear factor kappa B pathway and mitogen-activated protein kinase pathways.
Cellular Protection: this compound protects cells from damage by maintaining mitochondrial membrane potential and reducing reactive oxygen species production.
Comparación Con Compuestos Similares
Procyanidin B1: A B-type proanthocyanidin dimer that can be converted into procyanidin A1 through radical oxidation.
Procyanidin A2: Another A-type proanthocyanidin dimer with similar biological activities but different structural linkages.
Catechin and Epicatechin: Monomeric units that form the building blocks of procyanidins.
Uniqueness of this compound: this compound is unique due to its specific A-type linkage, which imparts distinct biological activities compared to B-type proanthocyanidins. Its ability to undergo various chemical modifications and form derivatives with enhanced properties makes it a valuable compound for scientific research and industrial applications .
Propiedades
IUPAC Name |
5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEWTSAADLNHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
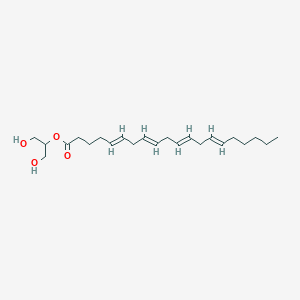
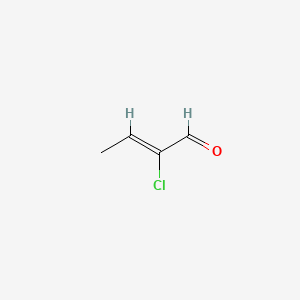
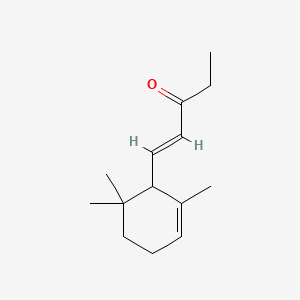
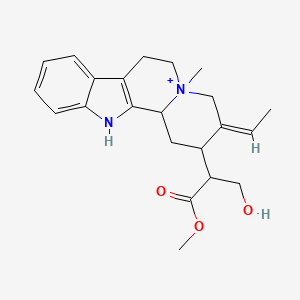
![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)
![(1S,3R,4R,6S,8S,9R,10R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1238093.png)
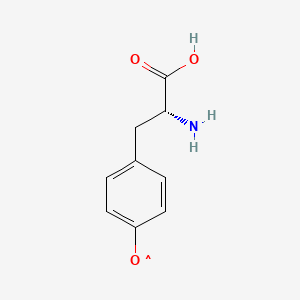
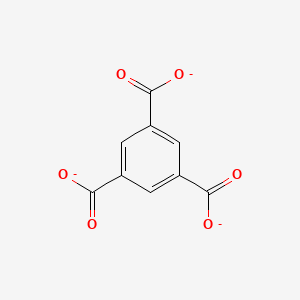
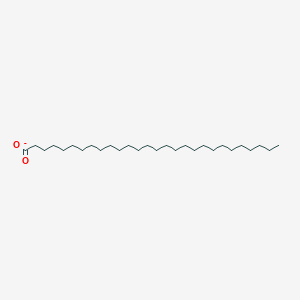
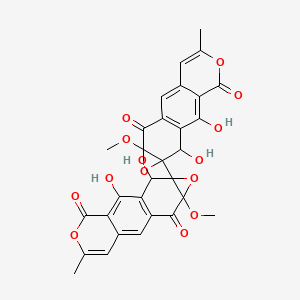
![1-[(4E)-6-chloro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]propan-1-one](/img/structure/B1238102.png)
![2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL](/img/structure/B1238103.png)
![2-{2-[4-(Acetyloxy)-3-ethoxy-2-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B1238105.png)
